![molecular formula C15H18O4 B2422340 7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one CAS No. 924769-66-4](/img/structure/B2422340.png)

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one, also known as 7,8-Dihydroxy-4-methylcoumarin (DHMC), is a compound that has been studied for its potential therapeutic effects . It’s a precursor in the synthesis of derivatives of 4-methyl coumarin . It has been associated with physical activity in mice and has shown to have effects on physiological and behavioral parameters, adult hippocampal and hypothalamic neurogenesis, and neurotrophic factors expression in the hypothalamus .

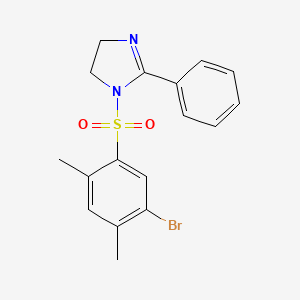

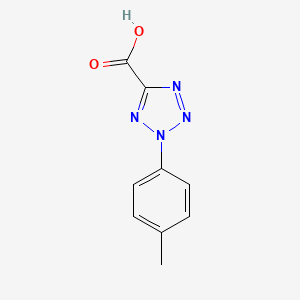

Molecular Structure Analysis

The structure of DHMC was determined by an X-ray diffraction method . The compound crystallized in the triclinic space group P ¯1, Z = 2, with a = 7.631 (2), b = 9.456 (5), c = 7.075 (3)Å, α= 103.13 (3), β = 91.84 (3), γ= 68.21 (3)°, and V = 460.9 (3)Å3 .

Chemical Reactions Analysis

While specific chemical reactions involving DHMC were not found in the available resources, it has been reported that DHMC has excellent radical scavenging properties .

Wissenschaftliche Forschungsanwendungen

- DHMC has been investigated for its neuroprotective properties. In a study, it was found to protect against oxidative stress and ischemic brain injury . Its radical scavenging abilities make it a promising candidate for mitigating neuronal damage.

- DHMC treatment alone was shown to reduce fasting blood glucose levels in mice. Additionally, it increased gene expression levels of VEGF (vascular endothelial growth factor), which correlated with reduced fasting glucose levels .

- When combined with voluntary physical activity, DHMC exhibited anxiolytic behavior in mice. It enhanced the anxiolytic effect observed during the light cycle, as evidenced by reduced activity in the physical activity group .

- DHMC influenced neurotrophic factors in the hypothalamus. Although no significant differences were found in adult neurogenesis, the upregulation of VEGF suggests potential benefits for brain health .

- DHMC has been used as a substrate in biocatalytic reactions. For instance, it showed highly regioselective acylation when treated with lipase from Rhizopus oryzae, using various acid anhydrides as acylating agents .

- Coumarins, including DHMC, are polyphenols with therapeutic potential. They have been explored in various diseases, such as obesity, cardiovascular failure, and neurological disorders .

Neuroprotection and Oxidative Stress:

Metabolic Effects and Glucose Regulation:

Anxiolytic Effects:

Neurotrophic Factors and Brain Health:

Biocatalytic Applications:

Phytochemical Potential:

Wirkmechanismus

Target of Action

The primary targets of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one (DHMC) are the neurotrophic factors in the hypothalamus . These factors play a crucial role in the development and function of neurons, thereby influencing various physiological and behavioral parameters .

Mode of Action

DHMC interacts with its targets by modulating the expression of neurotrophic factors in the hypothalamus . This modulation results in changes in physiological and behavioral parameters, such as reduced fasting blood glucose levels and anxiolytic effects .

Biochemical Pathways

The affected biochemical pathway involves the expression of vascular endothelial growth factor (VEGF) . VEGF is a signal protein that stimulates the formation of blood vessels. DHMC increases the gene expression levels of VEGF, which correlates with the reduced fasting glucose levels .

Pharmacokinetics

It is known that coumarins, the class of compounds to which dhmc belongs, have high bioavailability, low molecular weight, and simple processes for synthesis .

Result of Action

The action of DHMC leads to several molecular and cellular effects. It reduces fasting blood glucose levels and produces anxiolytic behavior . Although no differences were found in hypothalamic or hippocampal adult neurogenesis, DHMC increased gene expression levels of VEGF .

Action Environment

The action, efficacy, and stability of DHMC can be influenced by various environmental factors. For instance, physical activity has been shown to enhance the effects of DHMC, leading to additional anxiolytic behavior . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDYFLSGOKWBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)

![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)

![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)